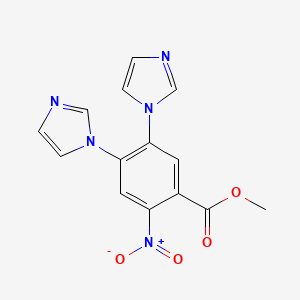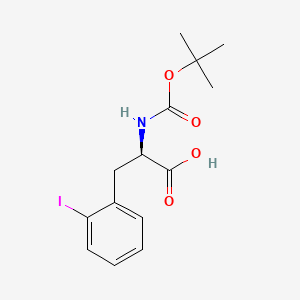
Boc-2-Iodo-D-Phenylalanine
Overview
Description
Boc-2-Iodo-D-Phenylalanine, also known as (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-iodophenyl)propanoic acid, is a derivative of the amino acid phenylalanine. This compound is characterized by the presence of an iodine atom attached to the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. It is commonly used in peptide synthesis and as a building block in organic chemistry due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-2-Iodo-D-Phenylalanine typically involves the iodination of Boc-D-Phenylalanine. One common method includes the use of iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide, in an organic solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective iodination of the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Boc-2-Iodo-D-Phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products
The major products formed from these reactions include substituted phenylalanine derivatives, oxidized or reduced phenylalanine compounds, and the free amino acid after deprotection.
Scientific Research Applications
Boc-2-Iodo-D-Phenylalanine is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of protein structure and function, as it can be incorporated into peptides and proteins.
Medicine: As a precursor in the synthesis of pharmaceutical compounds and potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-2-Iodo-D-Phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The iodine atom can participate in various interactions, such as halogen bonding, which can affect the stability and activity of the molecules. The Boc protecting group provides stability during synthesis and can be removed under specific conditions to yield the active compound.
Comparison with Similar Compounds
Similar Compounds
Boc-4-Iodo-D-Phenylalanine: Similar structure but with the iodine atom at the para position.
Boc-2-Bromo-D-Phenylalanine: Bromine atom instead of iodine.
Boc-2-Chloro-D-Phenylalanine: Chlorine atom instead of iodine.
Uniqueness
Boc-2-Iodo-D-Phenylalanine is unique due to the presence of the iodine atom, which provides distinct reactivity and interactions compared to other halogenated phenylalanine derivatives
Properties
IUPAC Name |
(2R)-3-(2-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPUJMUOMAUNOD-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901205395 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-iodo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478183-64-1 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-iodo-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-iodo-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



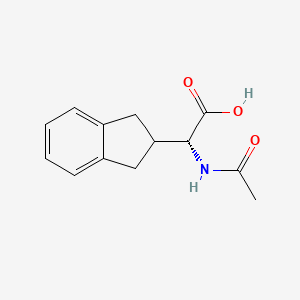
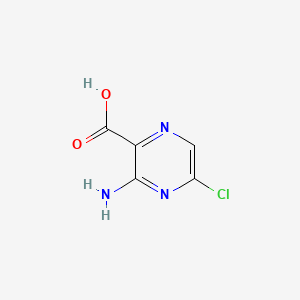
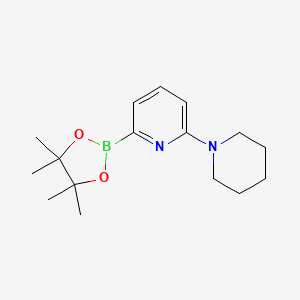


![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)
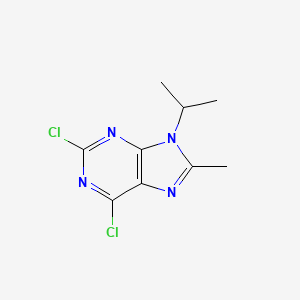
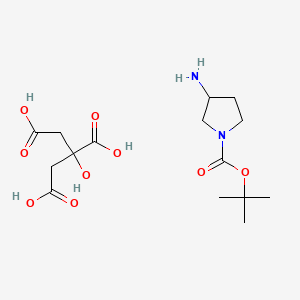

![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)
![(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B581885.png)
![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)
